4-(4-Methyl-1,3-thiazol-2-yl)benzoic acid
Overview
Description
“4-(4-Methyl-1,3-thiazol-2-yl)benzoic acid” is a chemical compound with the empirical formula C12H11NO2S2 and a molecular weight of 265.35 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “4-(4-Methyl-1,3-thiazol-2-yl)benzoic acid” can be represented by the SMILES stringO=C(O)C(C=C1)=CC=C1CSC2=NC(C)=CS2
. Physical And Chemical Properties Analysis
“4-(4-Methyl-1,3-thiazol-2-yl)benzoic acid” is a solid substance . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.Scientific Research Applications
Antimicrobial Activities
4-(4-Methyl-1,3-thiazol-2-yl)benzoic acid derivatives have been synthesized and studied for their antimicrobial activities. Mishra et al. (2019) synthesized benzothiazole-imino-benzoic acid Schiff Bases and their metal complexes. These showed significant antimicrobial activity against bacterial strains causing infections in various parts of the human body, such as the mouth, lungs, gastrointestinal tract, and nosocomial infections (Mishra et al., 2019).
Corrosion Inhibition
The compound has applications in corrosion inhibition. A study by Rbaa et al. (2020) synthesized benzimidazole derivatives based on 8-hydroxyquinoline, including 4-(1-((4-hydroxynaphthalen-1-yl)methyl)-5-methyl-1H-benzo[d]imidazol-2-yl)benzoic acid. These compounds effectively inhibited corrosion of steel in HCl solution, reaching an efficiency of 97.7% for one of the compounds (Rbaa et al., 2020).
Photovoltaic Application
In the field of photovoltaics, Yang et al. (2016) investigated electron-acceptors conjugated with phenanthrocarbazole, including 4-(benzo[c][1,2,5]thiadiazol-7-yl)benzoic acid derivatives. These showed potential in enhancing the power conversion efficiency and stability of dye-sensitized solar cells (Yang et al., 2016).
Synthesis of New Heterocyclic Compounds
Fadda et al. (2012) utilized 4-(2-cyanoacetamido)benzoic acid for the synthesis of several new heterocyclic compounds, including thiazole derivatives. These compounds were characterized by various spectral analyses (Fadda et al., 2012).
Future Directions
properties
IUPAC Name |
4-(4-methyl-1,3-thiazol-2-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c1-7-6-15-10(12-7)8-2-4-9(5-3-8)11(13)14/h2-6H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVXODVMORVSSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methyl-1,3-thiazol-2-yl)benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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